molecular formula C10H16N2 B1519465 (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine CAS No. 942995-65-5

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

Cat. No.: B1519465
CAS No.: 942995-65-5
M. Wt: 164.25 g/mol
InChI Key: VDOKYXHLVQGSJQ-QMMMGPOBSA-N
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Description

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is the enzyme ω-transaminase . This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .

Mode of Action

The compound interacts with its target, the ω-transaminase, in a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate . A ketimine is then formed, after which a hemiaminal is produced by the addition of water . Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate .

Biochemical Pathways

The biochemical pathway affected by this compound is the transamination reaction . This reaction involves the transfer of an amino group from an amino acid to a keto acid, producing a new keto acid and a new amino acid . The compound’s interaction with ω-transaminase affects this pathway by facilitating the transfer of the amino group .

Pharmacokinetics

The compound’s interaction with ω-transaminase suggests that it may be metabolized in the body through enzymatic reactions

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate . This occurs through a series of reactions involving the formation of various intermediates . The ketone product is kinetically favored in the studied half-transamination reaction .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the ω-transaminase enzyme and, consequently, the effectiveness of the compound . .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOKYXHLVQGSJQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.